Lipophilicity (XLogP3): A 2.2-Log-Unit Difference Versus the Methylsulfonyl Analog
The target compound, bearing a 4-chlorophenylsulfonyl group at position 3, has a computed XLogP3 of 5.3 [1]. The closest methylsulfonyl analog, 2-chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine (CAS 343372-81-6), has a computed XLogP3 of 3.1 [2]. This 2.2-log-unit difference corresponds to an approximately 160-fold difference in the n-octanol/water partition coefficient, meaning the target compound is far more lipophilic and will exhibit substantially different membrane permeability, protein binding, and in vivo distribution characteristics.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 5.3 |
| Comparator Or Baseline | 2-Chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine (CAS 343372-81-6): XLogP3 = 3.1 |
| Quantified Difference | ΔXLogP3 = 2.2 log units (~160-fold difference in P) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
A 160-fold lipophilicity difference directly impacts assay solubility, non-specific binding, and PK parameters; researchers screening for membrane-permeable scaffolds or optimizing logD must account for this divergence.
- [1] PubChem Compound Summary, CID 1480813. 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine. XLogP3-AA = 5.3. https://pubchem.ncbi.nlm.nih.gov/compound/1480813 View Source
- [2] PubChem Compound Summary, CID 1480820. 2-Chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine (CAS 343372-81-6). XLogP3-AA = 3.1. https://pubchem.ncbi.nlm.nih.gov/compound/1480820 View Source
